Product packaging for 3-(4-Ethoxyphenyl)benzaldehyde(Cat. No.:)

3-(4-Ethoxyphenyl)benzaldehyde

Cat. No.: B13486465
M. Wt: 226.27 g/mol
InChI Key: NJFZHUZSOOLIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Ethoxyphenyl)benzaldehyde is a high-purity organic compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Benzaldehyde derivatives with extended aromatic systems, such as this one, serve as valuable intermediates in various scientific fields. Based on research into analogous structures, this compound may be of interest in organic synthesis, particularly as a precursor for the development of more complex molecules. Similar compounds are investigated for their potential in creating nonlinear optical (NLO) materials, which are relevant for photonics and laser technology applications . Furthermore, research on related molecules explores their role as intermediates in the synthesis of pharmaceuticals and other fine chemicals . The ethoxyphenyl moiety can contribute to the molecular properties, making it a subject of study in material science and medicinal chemistry research. Researchers can utilize this compound to build complex structures like Schiff bases, chalcones, or stilbazole derivatives, which are classes of compounds known for their diverse chemical and physical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B13486465 3-(4-Ethoxyphenyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-11H,2H2,1H3

InChI Key

NJFZHUZSOOLIFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 3 4 Ethoxyphenyl Benzaldehyde and Its Analogs

Established Reaction Pathways for Aromatic Aldehyde Synthesis

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. Several classical and modern methods are available, each with its own scope and limitations. The choice of method often depends on the nature of the substituents already present on the aromatic substrate.

Formylation Reactions of Substituted Arenes

Formylation reactions directly introduce a formyl group onto an arene. These reactions are typically electrophilic aromatic substitutions, where the aromatic ring acts as a nucleophile attacking a formyl cation equivalent.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.orgambeed.com The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comwikipedia.org The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. mychemblog.comwikipedia.org For the synthesis of 3-(4-ethoxyphenyl)benzaldehyde, the starting material would be 4-ethoxybiphenyl. The electron-donating nature of the ethoxy group would direct the formylation to the para position of the second ring, yielding the desired product.

Table 1: Key Features of the Vilsmeier-Haack Reaction

Feature Description
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) or Oxalyl chloride
Substrate Electron-rich arenes
Mechanism Electrophilic aromatic substitution followed by hydrolysis

| Intermediate | Vilsmeier reagent (chloroiminium ion) |

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride. wikipedia.orgtestbook.comdalalinstitute.com This reaction introduces a formyl group directly onto an aromatic ring. testbook.com However, a significant limitation of the Gattermann-Koch reaction is its general inapplicability to phenol (B47542) and phenol ether substrates. wikipedia.orgtestbook.combyjus.com This makes it an unsuitable method for the direct formylation of 4-ethoxybiphenyl to produce this compound.

A powerful and regioselective method for the synthesis of aromatic aldehydes involves a lithiation-formylation sequence. thieme-connect.de This two-step process begins with the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. thieme-connect.desemanticscholar.org The regioselectivity of the initial lithiation step is often controlled by the presence of a directing group on the aromatic ring. For a substrate like 4-ethoxybiphenyl, the directing effect of the ethoxy group would need to be considered to achieve formylation at the desired 3-position of the second ring.

Oxidation of Corresponding Alcohols and Methyl Groups

An alternative to direct formylation is the oxidation of a pre-existing functional group on the aromatic ring. This is a common and reliable strategy for aldehyde synthesis.

The oxidation of a primary benzylic alcohol to the corresponding benzaldehyde (B42025) is a widely used transformation. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern methods. For instance, the oxidation of 3-(4-ethoxyphenyl)benzyl alcohol would directly yield this compound. Various protocols exist, including sonochemical oxidation using FeCl₃/HNO₃ in acetone. researchgate.net Chemoenzymatic tandem oxidation reactions have also been developed. rsc.org

Similarly, the oxidation of a methyl group on an aromatic ring can produce a benzaldehyde. The selective oxidation of a methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. doubtnut.comnih.gov Reagents like chromyl chloride (CrO₂Cl₂) in the Etard reaction are known to effect this transformation. doubtnut.com Therefore, the oxidation of 3-methyl-4'-ethoxybiphenyl could potentially yield this compound, although careful control of reaction conditions would be crucial to avoid the formation of the corresponding benzoic acid. nih.gov

Table 2: Oxidation Routes to Aromatic Aldehydes

Starting Material Transformation Key Reagents
Benzyl (B1604629) Alcohol Oxidation PCC, PDC, DMP, FeCl₃/HNO₃

Advanced Coupling Reactions for Aryl-Aldehyde Linkages

Modern cross-coupling reactions provide powerful tools for the construction of biaryl systems. While not a direct formylation method, these reactions can be used to assemble the core structure of this compound from smaller, functionalized precursors. For example, a Suzuki-type coupling reaction could be employed between a boronic acid derivative of one ring and a halide of the other. sioc-journal.cn Other transition metal-catalyzed cross-coupling reactions have also been developed for C-C bond formation. mdpi.com

The A³ coupling reaction, a three-component reaction of an aldehyde, an amine, and an alkyne, offers a convergent approach to propargylamine (B41283) derivatives, which can be further elaborated. researchgate.netencyclopedia.pub While not directly producing the target aldehyde, such multicomponent strategies highlight the versatility of modern synthetic methods in constructing complex molecular architectures.

Targeted Synthesis of this compound

The targeted synthesis of this compound typically relies on well-established organometallic cross-coupling reactions, providing a reliable means to construct the core biphenyl (B1667301) structure.

Multi-Step Synthetic Sequences from Precursors

A common and effective method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, 3-formylphenylboronic acid can be coupled with 4-ethoxybromobenzene to yield the desired product. The strategic selection of precursors is crucial, as the functional groups present can influence the reaction's success. For example, protecting groups may be necessary to prevent unwanted side reactions with the aldehyde functionality.

A multi-step synthesis for a related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, highlights a sequence involving acylation, reduction, and formylation. google.com This general approach, starting from different precursors, can be adapted for the synthesis of this compound. The key is the strategic construction of the biphenyl framework followed by the introduction or modification of the aldehyde group.

The following table outlines a generalized multi-step synthetic sequence:

StepReaction TypeReactantsKey Reagents/CatalystsProduct
1Halogenation/BorylationAromatic precursorHalogenating agent or borane (B79455) sourceHalogenated or boronic acid precursor
2Cross-CouplingPrecursor 1 and Precursor 2Palladium catalyst, baseBiphenyl intermediate
3Formylation/OxidationBiphenyl intermediateFormylating agent or oxidizing agentThis compound

Optimization of Reaction Conditions and Reagent Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions and the choice of reagents.

The Suzuki-Miyaura coupling, a cornerstone in the synthesis of biaryl compounds, heavily relies on the choice of the palladium catalyst and its corresponding ligands. Catalysts such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) are commonly employed. researchgate.net The ligand plays a crucial role in the catalytic cycle, influencing the oxidative addition and reductive elimination steps. The development of new and more efficient catalyst systems, including those with bulky and electron-rich phosphine (B1218219) ligands, is an active area of research aimed at improving yields and reaction times. For instance, pyridine-pyrazole N-N ligands have been shown to be effective catalysts for Suzuki coupling reactions. chemicalbook.comlookchem.com

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and selectivity of the synthesis. In Suzuki-Miyaura reactions, a mixture of an organic solvent (like toluene, dioxane, or dimethylformamide) and an aqueous base solution is often used. The solvent system must be able to dissolve both the organic reactants and the inorganic base.

Temperature control is also vital. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. researchgate.net For Grignard reactions, the choice of etheral solvents like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME) is common, as they solvate the magnesium center of the Grignard reagent. d-nb.info The initiation of Grignard reagent formation can sometimes be sluggish, and activators like iodine or 1,2-dibromoethane (B42909) may be used. d-nb.info The optimal temperature for these reactions is often determined empirically to maximize the yield of the desired product while minimizing side reactions.

The following table illustrates the effect of different solvents on a hypothetical Grignard reaction yield:

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
Diethyl Ether4.334.685
Tetrahydrofuran (THF)7.56692
Cyclopentyl Methyl Ether (CPME)-10690

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming to design processes that are more environmentally friendly. In the context of synthesizing this compound, this involves several considerations. One key aspect is the use of less hazardous solvents or even solvent-free reaction conditions. trine.edu The development of catalytic systems that can operate in water or other environmentally benign solvents is a significant goal.

Atom economy is another important principle, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions like the Suzuki-Miyaura coupling are generally considered to have good atom economy. Furthermore, minimizing energy consumption by conducting reactions at lower temperatures, potentially through the use of more active catalysts, contributes to a greener synthetic route. researchgate.net The reduction of waste and the use of renewable starting materials are also integral to designing sustainable synthetic pathways for this compound.

Novel Synthetic Strategies for this compound

Beyond the well-established methods, research continues to explore novel synthetic strategies for this compound and its analogs, often focusing on improving efficiency, functional group tolerance, and access to a wider range of derivatives.

One-pot sequential reactions represent an elegant approach to streamline synthetic processes. For instance, a one-pot Suzuki-Miyaura coupling could be envisioned where multiple coupling partners are introduced sequentially to build the molecular framework without isolating intermediates. This strategy can significantly reduce reaction time, solvent usage, and purification steps. rsc.org

The use of alternative coupling methodologies is also an area of active investigation. For example, direct arylation reactions, which form carbon-carbon bonds by activating C-H bonds, offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While not yet standard for this specific compound, the development of suitable catalysts and reaction conditions for the direct arylation of an ethoxybenzene derivative with a 3-halobenzaldehyde could provide a more efficient route in the future.

Furthermore, flow chemistry is emerging as a powerful tool in organic synthesis. Conducting the synthesis of this compound in a continuous flow reactor could offer several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. researchgate.net This technology allows for the rapid optimization of reaction parameters and can facilitate the scale-up of production.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netiucr.org This technology can be effectively applied to the synthesis of biaryl aldehydes like this compound, primarily through cross-coupling reactions such as the Suzuki-Miyaura reaction.

A direct synthetic route to this compound can be envisioned through the microwave-assisted Suzuki coupling of 3-bromobenzaldehyde (B42254) with 4-ethoxyphenylboronic acid. nih.govnih.govrsc.org The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and improve the yield of the desired biaryl aldehyde. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Research on analogous compounds has demonstrated the efficiency of microwave-assisted synthesis for a variety of substituted benzaldehydes and biaryl compounds. For instance, the Suzuki coupling of various aryl bromides, including substituted bromobenzaldehydes, with phenylboronic acid has been successfully performed under microwave irradiation, yielding the corresponding biaryl products in good to excellent yields. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Benzaldehyde Analogs

ReactantsCatalystSolventReaction Time (min)Yield (%)Reference
4-Bromobenzaldehyde, Phenylboronic acidPyridine-Pyrazole/Pd(II)EtOH/H₂O290.3 nih.gov
3-Bromobenzaldehyde, Phenylboronic acidPyridine-Pyrazole/Pd(II)EtOH/H₂O285.1 nih.gov
2-Bromobenzaldehyde, Phenylboronic acidPyridine-Pyrazole/Pd(II)EtOH/H₂O280.3 nih.gov
3-Acetyl-coumarin, 4-Ethoxybenzaldehyde (B43997)Piperidine-3High nih.gov
2-Aminophenol, Benzaldehyde[CholineCl][Oxalic Acid]-1599 (Conversion) mdpi.com

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. This technique can lead to faster reaction rates, higher yields, and milder reaction conditions. nih.govroyalsocietypublishing.org The application of ultrasound has been explored for the synthesis of various aromatic aldehydes and their precursors.

While a direct ultrasonic-assisted synthesis of this compound has not been extensively reported, the methodology has been successfully applied to the synthesis of unsymmetrical biaryls via Stille cross-coupling reactions, which could be adapted for the synthesis of the target compound. nih.govresearchgate.net Furthermore, ultrasound has been used to promote the synthesis of various heterocyclic compounds from aromatic aldehydes, demonstrating its utility in reactions involving this functional group. royalsocietypublishing.orgresearchgate.net For example, the condensation of aromatic aldehydes with other reagents to form complex molecules has been shown to be significantly accelerated under ultrasonic irradiation. nih.govresearchgate.net

Table 2: Examples of Ultrasonic-Assisted Reactions Involving Aromatic Aldehydes

Reactant 1Reactant 2Catalyst/ConditionsReaction TimeYield (%)Reference
BenzaldehydeMalononitrile, DimedoneOrange Extract30 min92 researchgate.net
Aromatic AldehydesAminopyrimidinones, DimedoneAcetic Acid5 minGood royalsocietypublishing.org
BenzaldehydeAniline, CyclohexanoneFe₃O₄ Nanoparticles45 min90 arabjchem.org
Aromatic AldehydesMalononitrile, β-NaphtholEu-doped Co₃O₄-~96 bohrium.com

Phase-Transfer Catalysis in Aldehyde Synthesis

Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other. tcichemicals.comwiley-vch.de PTC offers advantages such as mild reaction conditions, reduced need for organic solvents, and simplified work-up procedures. crdeepjournal.orgresearchgate.net

A potential application of PTC in the synthesis of this compound could involve the oxidation of a suitable precursor, such as 3-(4-ethoxyphenyl)toluene, to the corresponding aldehyde. rjptonline.org PTC has been successfully employed for the oxidation of various substituted benzaldehydes to their corresponding carboxylic acids, demonstrating the feasibility of reactions at the aldehyde functional group under PTC conditions. chemijournal.com The synthesis of aromatic aldehydes from alkyl aromatics using a phase-transfer catalyst and an oxidizing agent is also a viable route. rjptonline.org

Table 3: Examples of Phase-Transfer Catalysis in Aromatic Aldehyde Reactions

SubstrateReagentPhase-Transfer CatalystSolventYield (%)Reference
TolueneSodium Bromate--High rjptonline.org
BenzaldehydeDichromateTetrabutylphosphonium Bromide (TBPB)Toluene/Ethyl Acetate>90 chemijournal.com
o-ChloronitrobenzenePotassium PhenoxideTetra-n-butylphosphonium BromideSolid-Liquid100 (Selective) crdeepjournal.org
1-ChlorooctaneSodium CyanideHexadecyltributylphosphonium BromideAqueous/OrganicHigh wiley-vch.de

Enzyme-Catalyzed Synthetic Pathways

Enzyme-catalyzed reactions, or biocatalysis, offer a green and highly selective alternative for the synthesis of complex organic molecules. nih.gov Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. The synthesis of aromatic aldehydes and their derivatives can be achieved through various enzymatic transformations.

A chemoenzymatic approach to this compound could involve the use of an enzyme to perform a key transformation on a precursor molecule. For example, an alcohol dehydrogenase (ADH) could be used for the selective oxidation of 3-(4-ethoxyphenyl)benzyl alcohol to the target aldehyde. researchgate.net Alternatively, enzymes like benzaldehyde lyase (BAL) are known to catalyze the formation of C-C bonds and could potentially be engineered to accept substrates leading to the synthesis of biaryl aldehydes. researchgate.netdoi.org Carboxylic acid reductases (CARs) represent another class of enzymes that can convert carboxylic acids to aldehydes, offering a potential route from 3-(4-ethoxyphenyl)benzoic acid. nih.gov

Table 4: Examples of Enzyme-Catalyzed Reactions for the Synthesis of Aldehyde Derivatives

EnzymeSubstrate(s)Product TypeKey FeatureReference
Benzaldehyde Lyase (BAL)Aromatic Aldehydes, Nitroso compoundsN-arylhydroxamic acidsHigh yields researchgate.net
Transketolase (TKgst)Benzaldehyde derivatives, Hydroxypyruvateα-Hydroxy ketonesC-C bond formation livescience.io
Alcohol Dehydrogenase (ADH)Biaryl dialdehydesAtropisomeric monoaldehydesHighly enantioselective acs.org
Carboxylic Acid Reductase (CAR)Carboxylic acidsAldehydesSingle-step reduction nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 4 Ethoxyphenyl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-(4-Ethoxyphenyl)benzaldehyde, confirming the precise arrangement of atoms and the connectivity between the two aromatic rings and their substituents.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Structural Assignment

The ¹H NMR spectrum of this compound provides a distinct signature for each proton in the molecule. The aldehyde proton (CHO) is the most deshielded, appearing as a singlet in the far downfield region, typically around 9.9-10.1 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen.

The aromatic region of the spectrum (7.0-8.0 ppm) is complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzaldehyde (B42025) ring (Ring A) exhibit a splitting pattern characteristic of a 1,3-disubstituted system. The protons on the ethoxyphenyl ring (Ring B) show a pattern typical of a 1,4-disubstituted system, which appears as two distinct doublets due to the symmetry of the ring.

The ethoxy group protons appear in the upfield region. The methylene (B1212753) protons (-OCH₂-) resonate as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde H 9.9-10.1 Singlet (s) N/A
Aromatic H (Ring A) 7.5-7.9 Multiplet (m) ~7-8
Aromatic H (Ring B, ortho to OEt) 7.0-7.2 Doublet (d) ~8-9
Aromatic H (Ring B, meta to OEt) 7.5-7.7 Doublet (d) ~8-9
Methylene H (-OCH₂CH₃) 4.0-4.2 Quartet (q) ~7.0

Carbon-13 (¹³C) NMR Analysis: Identification of Carbon Environments and Advanced Techniques (e.g., DEPT)

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. The most downfield signal corresponds to the aldehyde carbonyl carbon, typically appearing around 192 ppm. docbrown.info The aromatic carbons resonate in the 115-160 ppm range, with carbons attached to oxygen appearing more downfield. The ethoxy group carbons are found in the upfield region.

Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons. This would definitively identify the methylene carbon of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
Aldehyde (C=O) ~192 None
Aromatic C (C-O) ~159 None
Aromatic C (C-CHO) ~137 None
Aromatic C (C-C) ~142, ~132 None
Aromatic CH ~115-135 Positive
Methylene (-OCH₂) ~64 Negative

Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC) for Connectivity and Long-Range Coupling

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). sdsu.edu It would show correlations between adjacent aromatic protons on the same ring and confirm the coupling between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds (typically 2-3 bonds). youtube.com Key HMBC correlations for this compound would include:

A correlation from the aldehyde proton to the quaternary aromatic carbon it is attached to (C1 of the benzaldehyde ring).

Correlations between protons on one aromatic ring and carbons on the other, confirming the C-C linkage between the two phenyl groups.

Correlations from the methylene protons (-OCH₂) to the aromatic carbon of the ethoxy-substituted ring, confirming the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures for its functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules. nih.gov

Characteristic Vibrational Modes of Aldehyde and Aromatic Units

The IR and Raman spectra are dominated by vibrations from the aldehyde, the two aromatic rings, and the ether linkage.

Aldehyde Group: The most prominent feature is the intense C=O stretching vibration (ν C=O), typically observed in the IR spectrum around 1690-1710 cm⁻¹. researchgate.net The aldehyde C-H bond exhibits two characteristic stretching vibrations (ν C-H) near 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic Units: Aromatic C=C stretching vibrations (ν C=C) appear in the 1450-1610 cm⁻¹ region. nih.gov Aromatic C-H stretching (ν C-H) is observed above 3000 cm⁻¹. Out-of-plane (o.o.p.) C-H bending vibrations are found in the 690-900 cm⁻¹ range and are indicative of the substitution patterns on the benzene rings.

Ether Linkage: The C-O-C ether linkage gives rise to two stretching vibrations: an asymmetric stretch (νas C-O-C) around 1240-1260 cm⁻¹ and a symmetric stretch (νs C-O-C) near 1040-1050 cm⁻¹. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Aromatic C-H Stretch 3000-3100 Medium
Aldehyde C-H Stretch ~2820, ~2720 Weak-Medium
Aldehyde C=O Stretch 1690-1710 Strong
Aromatic C=C Stretch 1450-1610 Medium-Strong
Asymmetric C-O-C Stretch 1240-1260 Strong
Symmetric C-O-C Stretch 1040-1050 Medium

Correlation of Spectral Data with Molecular Structure and Conformation

The precise frequencies of the vibrational modes are sensitive to the electronic environment and molecular conformation. The conjugation of the aldehyde group with the aromatic ring slightly lowers the C=O stretching frequency compared to a non-conjugated aldehyde. The electron-donating nature of the ethoxy group influences the electronic distribution across the biphenyl (B1667301) system, which can be subtly reflected in the positions of the aromatic C=C stretching bands. docbrown.info

Table of Compounds

Compound Name
This compound
Benzaldehyde

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 226. High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic aldehydes and diaryl ethers. Common fragmentation patterns for aldehydes involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgdocbrown.infomiamioh.edu

A plausible fragmentation pathway is outlined below:

Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond can result in a stable acylium ion at m/z 225 (M-1). This is a common fragmentation for aromatic aldehydes. docbrown.info

Loss of the Formyl Radical (•CHO): Loss of the entire aldehyde group would lead to a fragment at m/z 197 (M-29). docbrown.info

Cleavage of the Ethoxy Group: The ethoxy substituent provides additional fragmentation routes.

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce a fragment at m/z 197.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement could result in a fragment at m/z 198.

Cleavage of the Phenyl-Phenyl Bond: Scission of the bond connecting the two aromatic rings can also occur, leading to fragments corresponding to the individual substituted rings.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Ion Structure/FormulaDescription of Loss
226[C₁₅H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
225[C₁₅H₁₃O₂]⁺Loss of H• from the aldehyde group (M-1)
197[C₁₄H₁₃O]⁺Loss of •CHO from the aldehyde group (M-29)
197[C₁₃H₉O₂]⁺Loss of •C₂H₅ from the ethoxy group
181[C₁₃H₉O]⁺Loss of the ethoxy group (•OC₂H₅)
152[C₁₂H₈]⁺Loss of CO from the [C₁₃H₈O]⁺ fragment
105[C₇H₅O]⁺Fragment corresponding to the benzoyl cation
77[C₆H₅]⁺Phenyl cation, from loss of CO from the benzoyl cation

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be predicted by examining the structures of analogous molecules, such as other substituted biphenyls and benzaldehydes. rsc.orgnih.gov X-ray crystallography would provide definitive information on the molecule's three-dimensional arrangement and intermolecular interactions within the crystal lattice.

Crystal System, Space Group, and Unit Cell Parameters

Based on similarly substituted aromatic compounds, this compound would likely crystallize in a centrosymmetric space group within a common crystal system like monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁, Pbca). researchgate.netresearchgate.netiucr.org The unit cell parameters (a, b, c, α, β, γ) would be determined from the diffraction data and would define the dimensions of the repeating unit of the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pna2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) ** 90-110 (for monoclinic)
Volume (ų) **~1500-2000
Z 4

Note: This table is predictive and based on values for structurally similar compounds. researchgate.netiucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The packing of molecules in the crystal lattice would be governed by a network of weak intermolecular forces. rsc.org

C-H...O Hydrogen Bonding: The aldehyde oxygen is a potential hydrogen bond acceptor. Weak C-H...O interactions involving aromatic or ethyl C-H donors could link molecules into chains or dimers. rsc.orgnih.gov

C-H...π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules. rsc.orgrsc.org These interactions are crucial for stabilizing the three-dimensional crystal packing.

The interplay of these non-covalent interactions dictates the final crystal packing arrangement, influencing the material's physical properties such as melting point and solubility.

Reactivity and Derivatization Pathways of 3 4 Ethoxyphenyl Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous addition reactions. Furthermore, the entire functional group can be converted to other functionalities through oxidation or reduction processes.

Nucleophilic addition is a cornerstone of aldehyde chemistry. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.

Aldehydes react with alcohols under acidic conditions to form acetals. This reaction is a common method for protecting the aldehyde group during multi-step syntheses due to the stability of acetals in neutral or basic media. nih.gov The reaction of 3-(4-ethoxyphenyl)benzaldehyde with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid) yields the corresponding acetal. youtube.comymerdigital.com The process is reversible and typically requires the removal of water to drive the equilibrium towards the product. researchgate.net Cyclic acetals can also be formed using diols like ethylene (B1197577) glycol, which provides a particularly stable protecting group. nih.govresearchgate.net

Table 1: Acetal Formation from this compound

Reactant Alcohol/Diol Catalyst Product Name
Methanol (excess) H⁺ 1-(3-(Dimethoxymethyl)phenyl)-4-ethoxybenzene
Ethanol (excess) H⁺ 1-(3-(Diethoxymethyl)phenyl)-4-ethoxybenzene

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. This reaction creates a new carbon-carbon bond and introduces two functional groups—a hydroxyl (-OH) and a nitrile (-CN)—simultaneously. chemistrysteps.com The reaction is typically carried out by treating the aldehyde with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by acidification, or by generating HCN in situ. google.comlibretexts.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the cyanohydrin. libretexts.orgualberta.ca

Table 2: Cyanohydrin Formation

Reactants Product Name

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that is widely used for the synthesis of chalcones and their derivatives. scispace.comresearchgate.net In this reaction, an aromatic aldehyde lacking α-hydrogens, such as this compound, is condensed with an aliphatic or aryl ketone in the presence of a base (commonly NaOH or KOH). researchgate.netnih.gov The base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). rsc.org

Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation

Ketone Reactant Base Catalyst Product Name (Chalcone)
Acetophenone NaOH / KOH (E)-1-Phenyl-3-(3-(4-ethoxyphenyl)phenyl)prop-2-en-1-one
4'-Methylacetophenone NaOH / KOH (E)-3-(3-(4-Ethoxyphenyl)phenyl)-1-(p-tolyl)prop-2-en-1-one

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes by forming a new carbon-carbon double bond. wikipedia.orglumenlearning.com

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comnrochemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. udel.edu The stereochemical outcome depends on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgyoutube.com This reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com A key feature of the HWE reaction is its high stereoselectivity, typically producing the (E)-alkene as the major product, especially with aromatic aldehydes. nrochemistry.comorganic-chemistry.org

Table 4: Alkene Synthesis from this compound

Reaction Type Reagent Product Name (Alkene) Predominant Isomer
Wittig Methyltriphenylphosphonium bromide / Base 1-Ethoxy-4-(3-vinylphenyl)benzene N/A
Wittig (stabilized ylide) (Carbethoxymethyl)triphenylphosphonium bromide / Base Ethyl (E)-3-(3-(4-ethoxyphenyl)phenyl)acrylate E
HWE Diethyl (cyanomethyl)phosphonate / Base (E)-3-(3-(4-Ethoxyphenyl)phenyl)acrylonitrile E

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes are susceptible to oxidation by a variety of reagents. Common laboratory oxidants include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, and chromium(VI) reagents like chromic acid. researchgate.net The oxidation of this compound converts the aldehyde group to a carboxylic acid group, yielding 3-(4-ethoxyphenyl)benzoic acid. researchgate.netarabjchem.org

Reduction: The carbonyl group can be reduced to a primary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation in alcoholic solvents. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. This reaction converts this compound into [3-(4-ethoxyphenyl)phenyl]methanol.

Table 5: Oxidation and Reduction of this compound

Reaction Type Reagent(s) Product Name
Oxidation KMnO₄ / H⁺ or OH⁻ 3-(4-Ethoxyphenyl)benzoic acid
Reduction NaBH₄ / CH₃OH [3-(4-Ethoxyphenyl)phenyl]methanol

Condensation Reactions with Amines (Schiff Base Formation)

The aldehyde functional group in this compound serves as a prime site for condensation reactions, particularly with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general mechanism proceeds via the formation of a carbinolamine intermediate, which then loses a molecule of water to form the characteristic carbon-nitrogen double bond of the imine. The reaction is reversible and is often driven to completion by removing water from the reaction mixture.

A variety of primary amines can be utilized in this reaction, leading to a diverse library of Schiff base derivatives with potentially varied electronic and structural properties.

Table 1: Examples of Schiff Base Formation with this compound

Amine Reactant Reaction Conditions Schiff Base Product
Aniline Ethanol, Glacial Acetic Acid (catalyst), Reflux N-(3-(4-ethoxyphenyl)benzylidene)aniline
4-Nitroaniline Ethanol, Glacial Acetic Acid (catalyst), Reflux N-(3-(4-ethoxyphenyl)benzylidene)-4-nitroaniline

Reactions Involving the Aromatic Rings

The presence of two distinct phenyl rings in this compound, each with different electronic properties, dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the Benzaldehyde (B42025) Ring

The benzaldehyde ring is influenced by two competing directing groups: the aldehyde (-CHO) group at position 1 and the (4-ethoxyphenyl) group at position 3.

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance. libretexts.orguomustansiriyah.edu.iq It directs incoming electrophiles to the C5 position.

(4-Ethoxyphenyl) Group: This group, considered as a whole, is an activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. It directs incoming electrophiles to the C2, C4, and C6 positions.

In cases of competing directors, the more powerfully activating group typically governs the regioselectivity of the substitution. uomustansiriyah.edu.iq Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating (4-ethoxyphenyl) group (C2, C4, and C6). However, the deactivating effect of the aldehyde will slow the reaction rate compared to benzene (B151609). libretexts.org For instance, nitration of benzaldehyde with a mixture of nitric acid and sulfuric acid typically yields 3-nitrobenzaldehyde (B41214) as the major product. askfilo.comresearchgate.netscribd.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzaldehyde Ring

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 2-Nitro-3-(4-ethoxyphenyl)benzaldehyde and 4-Nitro-3-(4-ethoxyphenyl)benzaldehyde
Bromination Br₂, FeBr₃ 2-Bromo-3-(4-ethoxyphenyl)benzaldehyde and 4-Bromo-3-(4-ethoxyphenyl)benzaldehyde

Electrophilic Aromatic Substitution (EAS) on the Ethoxyphenyl Ring

The ethoxyphenyl ring is strongly activated towards electrophilic attack by the ethoxy group (-OCH₂CH₃). The ethoxy group is a powerful ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the aromatic system via resonance. wikipedia.org This effect significantly outweighs the deactivating inductive effect of the benzaldehyde-substituted phenyl ring.

Consequently, electrophilic substitution will occur preferentially on the ethoxyphenyl ring, primarily at the positions ortho to the ethoxy group, as the para position is already substituted.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Ethoxyphenyl Ring

Reaction Reagents Major Predicted Product
Nitration HNO₃, H₂SO₄ 3-(3-Nitro-4-ethoxyphenyl)benzaldehyde
Halogenation Br₂, FeBr₃ 3-(3-Bromo-4-ethoxyphenyl)benzaldehyde
Friedel-Crafts Alkylation CH₃Cl, AlCl₃ 3-(3-Methyl-4-ethoxyphenyl)benzaldehyde

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is not a feasible reaction for this compound in its native state. The SNAr mechanism requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. pressbooks.publibretexts.org

Therefore, to make this compound a substrate for SNAr, it must first be derivatized. For example, a two-step sequence involving halogenation and nitration of the more activated ethoxyphenyl ring could install the necessary functionalities.

Hypothetical Pathway for SNAr Activation:

Bromination: Introduction of a bromine atom onto the ethoxyphenyl ring, directed ortho to the ethoxy group, to yield 3-(3-Bromo-4-ethoxyphenyl)benzaldehyde.

Nitration: Subsequent nitration could introduce a nitro group ortho or para to the bromine atom. For instance, nitration could yield 3-(3-Bromo-5-nitro-4-ethoxyphenyl)benzaldehyde.

This resulting molecule would be activated for SNAr, allowing for the displacement of the bromide by a variety of nucleophiles.

Table 4: Hypothetical SNAr Reaction on an Activated Derivative

Activated Substrate Nucleophile (Nu⁻) Reaction Conditions SNAr Product
3-(3-Bromo-5-nitro-4-ethoxyphenyl)benzaldehyde CH₃O⁻ (Sodium methoxide) DMSO, Heat 3-(3-Methoxy-5-nitro-4-ethoxyphenyl)benzaldehyde

Modifications of the Ethoxy Group

Cleavage of Ether Linkages

The ether linkage in the ethoxy group is generally stable but can be cleaved under harsh, acidic conditions. chemistrysteps.com Treatment of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether bond. libretexts.orgtransformationtutoring.com

The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. For an aryl ethyl ether, the nucleophilic attack occurs on the less hindered ethyl carbon via an SN2 mechanism, as the carbon of the phenyl ring is sp²-hybridized and resistant to backside attack. youtube.comstackexchange.comlibretexts.org This results in the formation of a phenol (B47542) and an ethyl halide.

Table 5: Ether Cleavage Reaction

Reactant Reagents Products Mechanism
This compound Excess HBr, Heat 3-(4-Hydroxyphenyl)benzaldehyde + Bromoethane SN2

Alkylation and Arylation Strategies

The aldehyde functional group in this compound is the primary center for reactivity in alkylation and arylation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by organometallic reagents, which are common sources of carbanions for forming new carbon-carbon bonds.

Nucleophilic Addition: The most direct strategy for alkylation and arylation involves the nucleophilic addition of organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). In these reactions, the alkyl (R) or aryl (Ar) group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This process breaks the carbonyl π-bond, leading to the formation of a magnesium or lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield a secondary alcohol. This transformation serves as a fundamental method for introducing a wide variety of alkyl and aryl substituents at the former carbonyl position, effectively converting the planar aldehyde into a chiral secondary alcohol.

Synthesis of Complex Architectures from this compound

The structural framework of this compound is a valuable starting point for the synthesis of more intricate molecules, particularly heterocyclic compounds and polymer precursors.

Heterocyclic Compound Synthesis (e.g., Pyrazolines, Flavones, Benzoxazoles)

The aldehyde group is a key functional handle for constructing various heterocyclic rings through condensation and cyclization reactions.

Pyrazolines: 2-Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A classical and widely used method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. thepharmajournal.com this compound serves as the starting aldehyde for creating the necessary chalcone intermediate. The synthesis is typically a two-step process:

Claisen-Schmidt Condensation: this compound is condensed with an appropriate aryl ketone (e.g., acetophenone) in the presence of a base catalyst (like NaOH or KOH) to form an α,β-unsaturated ketone, specifically a chalcone. ijdra.com

Cyclization: The resulting chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. thepharmajournal.comijrpc.com

Table 1: General Synthesis Pathway for Pyrazolines

StepReaction TypeReactantsKey Intermediate/Product
1Claisen-Schmidt CondensationThis compound + Aryl Ketone(E)-1-Aryl-3-(3-(4-ethoxyphenyl)phenyl)prop-2-en-1-one (Chalcone)
2CyclizationChalcone + Hydrazine Hydrate5-(Aryl)-3-(3-(4-ethoxyphenyl)phenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

Flavones: Flavones are a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Their synthesis can be achieved through several methods starting from aldehyde precursors. innovareacademics.in One common route involves the oxidative cyclization of a chalcone derived from a 2'-hydroxyacetophenone (B8834). innovareacademics.in In this approach, this compound is first condensed with a 2'-hydroxyacetophenone under basic conditions to produce a 2'-hydroxychalcone. This intermediate then undergoes an iodine-catalyzed oxidative cyclization in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form the flavone (B191248) core. innovareacademics.in Alternative methods, such as the Baker-Venkataraman rearrangement, also utilize benzaldehyde derivatives to construct the 1,3-dione intermediate necessary for cyclization into the flavone structure. innovareacademics.insysrevpharm.org

Benzoxazoles: Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of benzene and oxazole (B20620) rings. A primary synthetic route is the condensation of an aldehyde with a 2-aminophenol. organic-chemistry.org This reaction involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole (B165842) ring system. Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently. mdpi.comnih.govamazonaws.com

Table 2: Selected Methods for Benzoxazole Synthesis from Aldehydes

Catalyst / ReagentSolventConditionsNotes
NiSO₄ (10 mol%)EthanolRoom Temperature, 1.5 - 3 hClean reaction with high selectivity and yields. amazonaws.com
Imidazolium Ionic Liquid on Fe₃O₄ NanoparticlesSolvent-freeUltrasound Irradiation, 30 minA green chemistry approach with easy catalyst recovery using a magnet. nih.gov
Samarium triflate (Sm(OTf)₃)WaterMild ConditionsAn efficient and reusable acid catalyst suitable for green synthesis. organic-chemistry.org

Polymer Precursors (e.g., monomers for polycondensation)

The aldehyde functionality of this compound allows it to act as a monomer in polycondensation reactions, leading to the formation of polymers with specific properties. Polycondensation is a process where monomers join together with the loss of a small molecule, such as water. nih.gov

Poly(azomethine)s: One of the most direct polymerization pathways for an aldehyde is its reaction with a diamine to form poly(azomethine)s, also known as poly(Schiff base)s. In this reaction, the carbonyl group of the aldehyde reacts with the primary amino groups of a diamine monomer (e.g., p-phenylenediamine (B122844) or 4,4'-oxydianiline). The resulting polymer chain is characterized by repeating azomethine (-C=N-) linkages. By using this compound, or more commonly a dialdehyde (B1249045) derivative, polymers with extended aromatic systems can be synthesized. These materials are often investigated for their thermal stability, conductivity, and optical properties. While the self-polycondensation of a mono-aldehyde is not possible, its conversion into a dialdehyde or its reaction with other difunctional monomers opens pathways to linear polymers.

Table 3: Potential Polycondensation Reaction for Polymer Synthesis

Polymer TypeCo-monomer TypeResulting LinkagePotential Polymer Backbone
Poly(azomethine)Aromatic DiamineAzomethine (-CH=N-)Alternating 3-(4-ethoxyphenyl)phenyl units and aromatic diamine residues.
Phenolic ResinPhenol / DiphenolMethylene (B1212753) Bridge (-CH₂-)Cross-linked network incorporating the 3-(4-ethoxyphenyl)phenyl moiety.

Theoretical and Computational Studies on 3 4 Ethoxyphenyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of the molecular system, which in turn dictates its geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) has become a leading computational method in chemistry due to its favorable balance of accuracy and computational cost. tandfonline.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules like 3-(4-Ethoxyphenyl)benzaldehyde, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can predict key structural parameters. tandfonline.comtandfonline.com

Once the geometry is optimized, the same DFT framework is used to analyze the electronic structure, providing information on how electrons are distributed within the molecule. This includes calculating properties like dipole moments and atomic charges. Studies on similar molecules, such as 4-ethoxy-3-methoxy benzaldehyde (B42025), have successfully used the B3LYP/6-311++G(d,p) level of theory to obtain optimized structural parameters that are in good agreement with experimental data. tandfonline.com The overestimation of the C=O bond length is a known issue with some functionals like PBE, which can lead to an underestimation of the corresponding stretching frequency. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Benzaldehyde Derivative calculated via DFT

The following data is based on calculations for related benzaldehyde structures to illustrate typical theoretical predictions.

ParameterBond Length (Å)Bond Angle (°)
C=O1.229
C-C (aldehyde)1.485
C-O (ether)1.365
O-C (ethyl)1.440
C-C-O (aldehyde)120.5
C-O-C (ether)118.0

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode of the molecule can be assigned to a specific experimental band. researchgate.net

For complex molecular crystals, periodic DFT calculations, which account for intermolecular interactions in the solid state, provide a more accurate match with experimental spectra than calculations on isolated molecules. nih.govmdpi.com This approach has been successfully applied to related compounds like 4-ethoxybenzaldehyde (B43997) and 4-phenylbenzaldehyde. nih.govmdpi.comnih.gov In a study on 4-ethoxybenzaldehyde, where an experimental crystal structure was unavailable, a theoretical structure was proposed and optimized using periodic DFT. The resulting calculated inelastic neutron scattering (INS) spectrum showed excellent agreement with the experimental spectrum, allowing for confident assignment of the vibrational modes. nih.govnih.gov

The comparison between calculated and experimental spectra allows for the unambiguous assignment of complex vibrational modes, such as the phenyl torsional modes, and helps validate the computational model. mdpi.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and methodological approximations, leading to better agreement with experimental data. nih.gov

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes in a Related Ethoxybenzaldehyde Compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)30553059 ajchem-a.com
C=O stretch1771~1700 uwosh.eduresearchgate.net
C=C stretch (aromatic)15841602 ajchem-a.com
C-O-C stretch (ether)12331226 ajchem-a.com
Phenyl Torsion120118-128 mdpi.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. youtube.comresearchgate.net Minima on the PES correspond to stable conformers, while saddle points represent the transition states between them. youtube.comresearchgate.net

For this compound, conformational flexibility arises primarily from the rotation around several key single bonds:

The C-C bond connecting the two phenyl rings.

The C-O bond of the ethoxy group.

The C-C bond connecting the aldehyde group to the phenyl ring.

Computational methods can be used to explore the PES by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the lowest-energy (most stable) conformer and the energy barriers for rotation between different conformers. nih.gov Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of organic molecules. These calculations typically focus on the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For molecules like this compound, which feature a π-conjugated system with donor (ethoxy group) and acceptor (aldehyde group) moieties, a significant NLO response can be anticipated. The extended conjugation provided by the two phenyl rings facilitates intramolecular charge transfer (ICT), a key factor for high hyperpolarizability values.

Theoretical predictions of NLO properties are often performed using DFT calculations with a suitable basis set, such as B3LYP/6-311++G(d,p). While specific calculated values for this compound are not present in the surveyed literature, data from similar substituted benzaldehydes can provide an illustrative example of the expected magnitudes for these properties. Organic molecules with comparable structural features have been shown to exhibit significant NLO responses.

Table 1: Illustrative Theoretical NLO Properties of a Substituted Benzaldehyde Derivative (Note: The following data is for a related compound and serves as an example of typical values obtained through DFT calculations.)

PropertyCalculated ValueUnit
Dipole Moment (μ)~3-5Debye
Mean Polarizability (α)~20-30 x 10⁻²⁴esu
First Hyperpolarizability (β)~10-20 x 10⁻³⁰esu

These illustrative values highlight the potential of substituted benzaldehydes as NLO materials. The actual values for this compound would depend on the precise molecular geometry and the electronic interactions between the ethoxyphenyl and benzaldehyde moieties.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would be expected to reveal significant intramolecular interactions. Key interactions would likely include:

π → π* interactions: Delocalization of electrons from the π orbitals of one phenyl ring to the antibonding π* orbitals of the other, as well as within each ring.

n → π* interactions: Delocalization of lone pair electrons (n) from the oxygen atoms of the ethoxy and aldehyde groups into the antibonding π* orbitals of the aromatic rings.

Table 2: Representative Intramolecular Interactions and Stabilization Energies from NBO Analysis for a Structurally Similar Molecule (Note: This table presents hypothetical but realistic NBO analysis data for a molecule with similar functional groups to illustrate the expected findings.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C-C) phenyl 1π(C-C) phenyl 2~5-10π-conjugation
n(O) ethoxyπ(C-C) phenyl 1~2-5Lone pair delocalization
n(O) aldehydeπ(C-C) phenyl 2~1-3Lone pair delocalization
π(C-C) phenyl 2π(C=O) aldehyde~15-25Conjugation with acceptor

The E(2) values in the table represent the stabilization energy resulting from the donor-acceptor orbital interactions. Higher E(2) values indicate stronger electronic delocalization and a more stable system. For this compound, a detailed NBO analysis would provide precise quantification of these effects, confirming the electronic communication between the ethoxy donor group and the aldehyde acceptor group through the biphenyl (B1667301) π-system.

Molecular Dynamics Simulations (if applicable for larger systems incorporating the compound)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD is a powerful tool, its application to a relatively small and isolated molecule like this compound is not typical. MD simulations are most informative when studying larger, more complex systems where the interactions between multiple molecules or between a molecule and its environment are of interest.

For instance, MD simulations could be employed to study the behavior of this compound in the following contexts:

In solution: To understand how the solvent molecules arrange around the solute and affect its conformational freedom.

In a polymer matrix: To investigate its dispersion and interaction within a polymer, which could be relevant for the development of NLO materials.

Crystal packing: To simulate the formation of a crystal lattice and predict its structure and properties.

Interaction with biological macromolecules: If the compound were being studied for pharmaceutical applications, MD simulations could model its binding to a target protein.

Currently, there are no specific molecular dynamics simulation studies available in the literature for this compound. The absence of such studies is expected given the nature of the molecule. Should this compound become a component of a more complex material or system, MD simulations would then become a highly relevant and valuable tool for predicting its behavior and properties within that larger context.

Advanced Applications and Role As a Research Tool

Precursor in Advanced Organic Synthesis

As a precursor, 3-(4-Ethoxyphenyl)benzaldehyde offers chemists a versatile platform for constructing a diverse array of organic molecules. Its aldehyde functionality serves as a reactive handle for numerous transformations, while the ethoxyphenyl-benzene backbone can be tailored to influence the steric and electronic properties of the final products.

Building Block for Ligands in Coordination Chemistry

In the field of coordination chemistry, the design and synthesis of organic ligands are crucial for the development of new metal complexes with specific catalytic, magnetic, or optical properties. Benzaldehyde (B42025) derivatives are frequently employed as starting materials for the synthesis of Schiff base ligands, which are formed through the condensation reaction between an aldehyde or ketone and a primary amine. These ligands, containing an imine or azomethine group (-C=N-), are capable of coordinating with a wide range of metal ions to form stable complexes. science.govscience.govwmich.eduedu.krd

The aldehyde group of this compound can readily undergo condensation with various primary amines to yield a diverse library of Schiff base ligands. The electronic and steric properties of the resulting ligand, and consequently the properties of the metal complex, can be fine-tuned by varying the substituent on the amine. The 4-ethoxyphenyl group in the this compound backbone can influence the solubility and electronic nature of the resulting ligand and its metal complexes. For instance, Schiff base ligands derived from substituted salicylaldehydes, such as 3-ethoxysalicylaldehyde, have been successfully used to synthesize transition metal complexes with proposed octahedral geometries. researchgate.net The resulting metal complexes often exhibit interesting biological activities. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The role of substituted benzaldehydes as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules is well-established. basf.com For example, the related compound 3-ethoxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4). google.comgoogle.com Another related molecule, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a key intermediate in the preparation of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The synthesis of these active pharmaceutical ingredients often involves multi-step sequences where the benzaldehyde moiety is transformed into other functional groups or serves as an anchor for building molecular complexity. ui.ac.id

Given these precedents, this compound is a valuable intermediate for the synthesis of a variety of complex organic molecules. Its aldehyde group can be converted into a range of other functionalities, such as alcohols, amines, or carboxylic acids, which can then be further elaborated. The biphenyl-like structure with the ether linkage can be a key pharmacophore or a structural element in the target molecule.

Scaffold for the Development of New Chemical Entities with Specific Reactivity Profiles

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzaldehyde scaffold has been explored for the development of new chemical entities with specific biological activities. nih.gov For example, the 4-(diethylamino)benzaldehyde scaffold has been used to generate analogues that exhibit inhibitory activity against aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. nih.gov By systematically modifying the substituents on the benzaldehyde ring, researchers can explore the structure-activity relationships and optimize the potency and selectivity of the compounds.

The this compound scaffold offers a unique combination of features for the design of new chemical entities. The presence of the ethoxy group can influence the compound's lipophilicity and pharmacokinetic properties. The specific substitution pattern on the benzene (B151609) ring provides a distinct three-dimensional shape that can be exploited for targeted interactions with biological macromolecules. The aldehyde group can be used as a reactive handle to introduce further diversity, leading to the development of molecules with tailored reactivity profiles for various applications in medicinal chemistry and chemical biology. nih.gov

Contribution to Material Science Research (excluding material properties)

The versatility of this compound extends beyond its role in synthesizing discrete molecules to its application in the construction of larger, functional materials.

Monomer in the Synthesis of Specialty Polymers and Copolymers (e.g., for electronic applications, functional polymers)

Benzaldehyde and its derivatives can be utilized as monomers in the synthesis of various specialty polymers. nih.govnih.gov For instance, benzaldehyde-functionalized polymers can be prepared and used in applications such as biocidal materials and functional vesicles. nih.govnih.gov The aldehyde group can be either directly involved in the polymerization reaction or can be preserved as a functional group on the polymer backbone for post-polymerization modification.

The bifunctional nature of this compound, with its reactive aldehyde group and modifiable aromatic rings, makes it a potential monomer for the synthesis of specialty polymers and copolymers. For example, it could be incorporated into polyesters through copolymerization with other monomers. doi.org The resulting polymers would possess the ethoxyphenyl side chains, which could influence the polymer's solubility, thermal properties, and processability. Furthermore, the aldehyde functionality, if preserved, could be used to crosslink the polymer chains or to attach other functional molecules, leading to materials with tailored properties for applications in areas such as electroactive polymers and functional coatings. mdpi.comabo.fi

Component in the Design of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. Benzaldehyde derivatives can play a role in the formation of such assemblies through interactions like hydrogen bonding and π-π stacking. These interactions can direct the self-assembly of molecules into well-defined architectures, such as vesicles and other nanostructures. nih.gov

The structure of this compound, with its aromatic rings and potential for hydrogen bonding via the aldehyde oxygen, makes it a candidate for incorporation into supramolecular assemblies. The ethoxy group can also influence the packing of the molecules in the solid state or in solution. By designing complementary molecules that can specifically interact with this compound, it is possible to construct complex supramolecular architectures with potential applications in areas like molecular recognition and sensing.

Role in Liquid Crystal Research (as a building block)

The elongated and rigid structure of this compound makes it an attractive building block for the synthesis of liquid crystals. The biphenyl (B1667301) core provides the necessary rigidity and linearity, while the ethoxy group at one end and the aldehyde at the other allow for the creation of molecules with the required anisotropic geometry.

Research in this area has focused on the synthesis of Schiff base and chalcone (B49325) derivatives, which are known to exhibit liquid crystalline properties. The general synthetic approach involves the condensation of the aldehyde group of this compound with various aromatic amines or ketones. The resulting molecules possess a more extended conjugated system and a higher aspect ratio, which are crucial for the formation of mesophases.

For instance, the reaction of this compound with an aniline derivative can yield a Schiff base with the general structure Ar-CH=N-Ar', where Ar is the 3-(4-ethoxyphenyl)phenyl group and Ar' is a substituted phenyl ring. The nature and position of the substituents on the Ar' ring can be varied to fine-tune the liquid crystalline properties, such as the transition temperatures and the type of mesophase formed (e.g., nematic, smectic).

ReactantResulting Compound ClassPotential Liquid Crystal Properties
Aromatic AminesSchiff BasesNematic, Smectic
Aromatic KetonesChalconesNematic

This table is interactive. Click on the headers to sort.

Detailed studies have shown that the presence of the ethoxy group can influence the melting points and the thermal range of the liquid crystalline phase. The flexibility of the ethyl chain can disrupt crystal packing, leading to lower melting points compared to analogous compounds with a methoxy (B1213986) group.

Catalytic and Reaction Engineering Studies

The aldehyde functional group in this compound makes it a useful substrate for a variety of catalytic and reaction engineering studies. Its reactivity can be exploited to explore new catalytic systems and to investigate the mechanisms of important chemical transformations.

Substrate for Exploring Novel Catalytic Systems

This compound serves as a valuable substrate for testing the efficacy and selectivity of newly developed catalysts. The aldehyde group can undergo a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

For example, the selective oxidation of this compound to the corresponding carboxylic acid, 3-(4-ethoxyphenyl)benzoic acid, is a reaction of interest for testing novel oxidation catalysts. Researchers can evaluate the performance of different catalytic systems, such as those based on transition metals or supported nanoparticles, by monitoring the conversion of the aldehyde and the selectivity towards the desired carboxylic acid product.

Similarly, the catalytic hydrogenation of this compound to 3-(4-ethoxyphenyl)benzyl alcohol is another important benchmark reaction. This transformation allows for the screening of various hydrogenation catalysts and reaction conditions to achieve high yields and selectivities.

Reaction TypeProductCatalyst Type Explored
Oxidation3-(4-Ethoxyphenyl)benzoic acidTransition metal complexes, Nanoparticles
Hydrogenation3-(4-Ethoxyphenyl)benzyl alcoholSupported metal catalysts (e.g., Pd/C, Pt/C)

This table is interactive. Click on the headers to sort.

Model Compound for Mechanistic Investigations

Due to its relatively simple and well-defined structure, this compound is an effective model compound for mechanistic investigations of aldehyde-based reactions. By studying the kinetics and intermediates involved in reactions with this substrate, researchers can gain fundamental insights into reaction pathways.

For instance, in studies of the Cannizzaro reaction or benzoin condensation, this compound can be used to probe the influence of the ether linkage and the biphenyl structure on the reaction mechanism and rates. The electronic and steric effects of the 3-(4-ethoxyphenyl) group can be compared with those of other substituted benzaldehydes to elucidate structure-reactivity relationships.

Furthermore, isotopic labeling studies, where specific atoms in the this compound molecule are replaced with their isotopes, can provide detailed information about bond-breaking and bond-forming steps in a reaction mechanism. This level of detail is crucial for the rational design of more efficient and selective catalytic processes.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of biaryl compounds like 3-(4-Ethoxyphenyl)benzaldehyde traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. While effective, future research is aimed at developing more economical and environmentally friendly methods.

Key areas of development include:

Catalyst Innovation : The use of heterogeneous catalysts, which can be easily recovered and reused, is a primary goal. organic-chemistry.org Research into phosphine-free palladium catalysts or catalysts based on more abundant and less toxic metals could reduce costs and environmental impact. organic-chemistry.org

Green Chemistry Approaches : Methodologies that align with the principles of green chemistry are increasingly important. This includes exploring metal-free synthesis pathways, such as benzannulation reactions that can form biaryl aldehydes in a single step without metal catalysts. rsc.orgresearchgate.net Electrochemical cross-coupling presents another sustainable alternative, using electricity to drive the reaction without the need for chemical reagents. nih.gov

Process Optimization : The implementation of flow chemistry could allow for the continuous, scalable, and safer production of this compound. This technique offers precise control over reaction parameters, often leading to higher yields and purity.

Atom Economy : Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is a central theme of sustainable synthesis. organic-chemistry.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies

Feature Traditional Methods (e.g., Suzuki Coupling) Emerging Sustainable Methods
Catalyst Homogeneous Palladium Complexes Heterogeneous, Recyclable Catalysts; Non-Noble Metals
Reagents Organoboranes, Stoichiometric Bases Catalytic Systems, Electricity (Electrochemistry)
Solvents Often Organic Solvents (e.g., Toluene, THF) Greener Solvents (e.g., Water, Ethanol), Solvent-Free
Efficiency High Yields but often with catalyst/ligand cost Potentially higher throughput (Flow Chemistry), High Atom Economy
Sustainability Metal contamination, reagent waste Reduced waste, catalyst recycling, lower energy use

Exploration of Novel Reactivity Patterns and Derivatizations

Future research will undoubtedly uncover new reactions and derivatives of this compound, expanding its utility. The molecule offers several sites for chemical modification: the aldehyde group, the two aromatic rings, and the ethoxy group.

Aldehyde Group Chemistry : Beyond standard transformations, research could focus on novel multicomponent reactions where the aldehyde participates in forming complex heterocyclic structures in a single step. oiccpress.comoiccpress.com Asymmetric catalysis could be used to convert the aldehyde into chiral alcohols or other stereochemically rich functional groups.

Biaryl Core Functionalization : The aromatic rings are ripe for further functionalization. Techniques like C-H activation could allow for the direct addition of new functional groups to the phenyl or phenoxy rings, bypassing the need for pre-functionalized starting materials. This would enable the creation of a diverse library of derivatives with varied electronic and steric properties.

Derivatization for Specific Applications : The aldehyde can be used as a reactive handle to attach the molecule to other chemical entities. For example, derivatization with fluorescent tags or specific binding moieties could create probes for chemical biology applications. The synthesis of hydrazones by reacting the aldehyde with isoniazid (B1672263) derivatives is an example of creating derivatives with potential biological activity.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives will be achieved through advanced spectroscopic methods.

Solid-State NMR : For materials applications where the compound is in a solid form (e.g., polymers, crystals), solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide crucial information about the molecular structure, packing, and polymorphism that is inaccessible in solution-state NMR. acs.org

Ultrafast Spectroscopy : Techniques like transient absorption spectroscopy can probe the excited-state dynamics of the molecule on femtosecond to picosecond timescales. Given the conjugated π-system of the biaryl structure, such studies could elucidate the pathways of energy relaxation after light absorption, which is critical for designing molecules for optoelectronic applications like organic light-emitting diodes (OLEDs) or photosensitizers. acs.org

Advanced Vibrational Spectroscopy : In-depth analysis of Infrared (IR) spectra, especially when the compound is in different physical states (gas, liquid, solid), can reveal subtle details about intermolecular interactions, such as hydrogen bonding involving the carbonyl group. researchgate.net

Table 2: Spectroscopic Techniques and Potential Insights for this compound

Technique Information Gained Potential Application
Solid-State NMR Crystalline packing, polymorphism, solid-state conformation Materials science, solid-state chemistry
Ultrafast Spectroscopy Excited-state lifetimes, intersystem crossing, energy transfer Development of photofunctional materials, optoelectronics
MS-CASPT2 (Computational) Accurate prediction of electronic transition energies Interpretation of UV-Vis spectra, understanding photochemistry acs.org
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of 1H and 13C signals Structural verification of new derivatives

Integration with Machine Learning and AI in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) is revolutionizing how chemical synthesis is planned and executed. For this compound, AI can play a transformative role.

Retrosynthesis Planning : AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways by identifying key bond disconnections. chemrxiv.orgengineering.org.cn These programs, which learn from vast databases of chemical reactions, can suggest both conventional and novel routes that a human chemist might overlook. researchgate.netillinois.edu

Reaction Outcome and Condition Prediction : Machine learning (ML) models, particularly those based on random forest algorithms, have shown remarkable success in predicting the optimal conditions for complex reactions like cross-couplings. princeton.edunih.gov By inputting the substrates (e.g., 3-bromobenzaldehyde (B42254) and 4-ethoxyphenylboronic acid), an ML model can predict the best catalyst, ligand, base, and solvent to maximize the reaction yield, saving significant time and resources in experimental optimization. semanticscholar.orgsymeres.com

Computational Design of Derivatives with Tailored Chemical Reactivity or Material Contributions

Computational chemistry provides powerful tools for designing new molecules with desired properties before they are ever synthesized in the lab.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the molecular structure, electronic properties (e.g., HOMO/LUMO energies), and spectral characteristics of this compound and its hypothetical derivatives. researchgate.net This allows researchers to screen compounds for potential applications in electronics or as nonlinear optical (NLO) materials. researchgate.net

Molecular Docking and Dynamics : If the compound is being investigated for biological activity, computational docking can predict how its derivatives might bind to a specific protein target. nih.gov By systematically modifying the structure in silico (e.g., adding hydrogen bond donors/acceptors or changing substituent positions) and evaluating the predicted binding affinity, chemists can prioritize the synthesis of the most promising candidates for drug discovery. nih.govresearchgate.net

Reactivity Prediction : Computational models can also explain and predict chemical reactivity. For instance, DFT calculations can determine the relative energy barriers for different reaction pathways, explaining why a certain reaction is favored or, in some cases, why a molecule is unreactive under specific conditions. mdpi.com This insight is invaluable for designing more effective synthetic transformations.

Q & A

What are the established synthetic routes for preparing 3-(4-Ethoxyphenyl)benzaldehyde, and what are the critical parameters influencing yield and purity?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or formylation of a substituted benzene ring. For example, a modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group at the meta position relative to the ethoxy substituent . Critical parameters include:

  • Reaction Temperature: Controlled heating (80–100°C) to avoid side reactions like over-oxidation or polymerization.
  • Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Evidence from analogous benzaldehyde derivatives highlights the importance of reflux conditions and glacial acetic acid as a proton donor to stabilize intermediates .

How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the ethoxy group (-OCH₂CH₃) shows a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm). Aromatic protons exhibit splitting patterns consistent with substitution patterns (e.g., meta coupling) .
  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the aldehyde carbonyl group.
  • Mass Spectrometry (MS): Molecular ion peaks (M⁺) at m/z 226 (C₁₅H₁₄O₂) and fragment ions (e.g., loss of -CHO) validate the structure.
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly confirming the meta-substituted aldehyde geometry. Single-crystal diffraction requires slow evaporation of ethanol or dichloromethane solutions .

What are the recommended protocols for assessing the purity and stability of this compound under different storage conditions?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30). Compare retention times against a certified reference standard .
    • Titration: Hydroxylamine hydrochloride method quantifies free aldehyde groups via back-titration with NaOH .
  • Stability Testing:
    • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Workflow:
    • Synthesize Derivatives: Modify substituents (e.g., replace ethoxy with methoxy or isobutoxy) to test electronic/steric effects .
    • In-Vitro Assays: Use standardized protocols (e.g., microbial inhibition assays for antimicrobial activity or MTT assays for cytotoxicity) .
    • Computational Modeling: Density Functional Theory (DFT) calculates electrostatic potentials to correlate substituent effects with activity .
  • Data Reconciliation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) to rule out assay-specific artifacts .

What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate reaction trajectories in solvents (e.g., DMF, ethanol) to predict regioselectivity in electrophilic substitutions .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon (f⁺ > 0.3) is prone to nucleophilic attack .
  • Machine Learning (ML): Train models on PubChem data to predict reaction outcomes (e.g., yield optimization) using descriptors like Hammett constants and solvent polarity indices .

What strategies optimize the regioselectivity of substitution reactions involving this compound to minimize by-product formation?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions during formylation or alkylation .
  • Catalytic Systems: Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to selectively functionalize the aromatic ring .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in Friedel-Crafts reactions, enhancing meta-selectivity .
  • By-Product Analysis: Monitor reactions via TLC or GC-MS to identify and suppress side products (e.g., diaryl methanes via aldol condensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.